![molecular formula C10H10ClF3N2O2 B2890794 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 282523-60-8](/img/structure/B2890794.png)
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate” is a chemical compound. Its IUPAC name is 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . The molecular formula is C6H4ClF3N2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClF3N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.56 . Its melting point is between 200-202 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
The compound is utilized in the synthesis of 1,3,5-trisubstituted pyrazoles through Bronsted acid-mediated annulations with arylhydrazines. This method provides access to various pyrazole derivatives, demonstrating the compound's versatility in organic synthesis (Xue et al., 2016).
Cycloaddition Reactions
The compound participates in cycloaddition reactions, highlighting its reactivity towards forming cyclopropanes and pyrazolines under specific conditions. This reactivity is essential for developing new synthetic methodologies and accessing novel cyclic structures (Atherton & Fields, 1968).
Photochemical Transformations
Photochemical studies on derivatives of this compound have shown selective transformations leading to novel carbene species and subsequent formation of alkynylchlorocyclopropanes. These findings are crucial for understanding the photochemical behavior of pyrazole-based compounds and developing new photoreactive materials (Gvozdev et al., 2021).
Cross-Coupling Reactions
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, derivatives of the compound, have been utilized as precursors in Pd-catalysed cross-coupling reactions, leading to the synthesis of condensed pyrazoles. This application underscores the compound's potential in facilitating complex organic transformations and accessing heterocyclic structures with diverse functionalities (Arbačiauskienė et al., 2011).
Antimicrobial Activity
Synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles from derivatives showcases an exploration into their antimicrobial activity against Mycobacterium tuberculosis. This research avenue opens up potential pharmaceutical applications for compounds derived from "[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate" (Almeida da Silva et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-16-8(11)6(7(15-16)10(12,13)14)4-18-9(17)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEALDVJSJLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


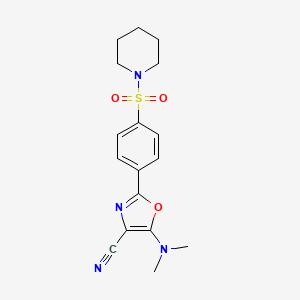
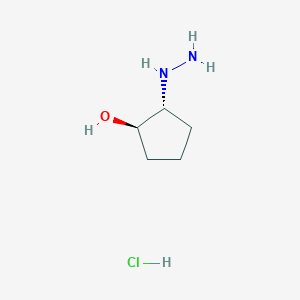
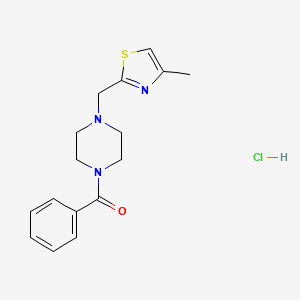

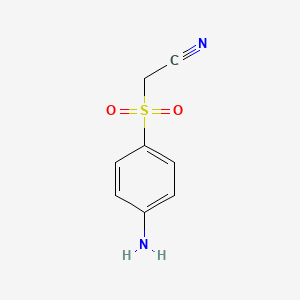
![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)


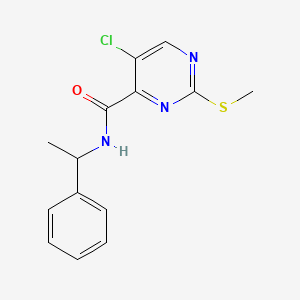


![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![8-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2890733.png)